ステアロイルCoA デサチュラーゼ 1 阻害剤

説明

SCD1 Inhibitor is a novel stearoyl-CoA desaturase1 (SCD1) inhibitor.

科学的研究の応用

がん免疫療法

ステアロイルCoA デサチュラーゼ 1 阻害剤は、がん細胞におけるβ-カテニンシグナル伝達の調節と、T細胞における小胞体ストレスを通じて、抗腫瘍T細胞応答を強化します {svg_1}. また、免疫チェックポイント阻害剤の一種である抗PD-1抗体と相乗効果を発揮します {svg_2}.

脂質代謝の調節

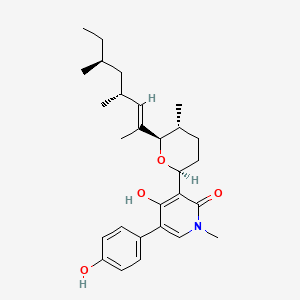

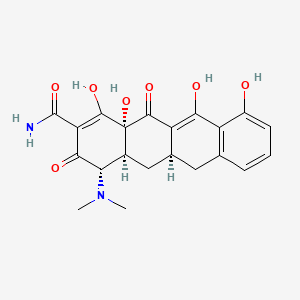

ステアロイルCoA デサチュラーゼ 1は、脂肪酸代謝に不可欠であり、免疫抑制性腫瘍微小環境の形成に重要な役割を果たします {svg_3}. ステアロイルCoA デサチュラーゼ 1の阻害は、脂質代謝の変化につながることがあり、それががん細胞に対する免疫応答に影響を与える可能性があります {svg_4}.

細胞増殖の阻害

ステアロイルCoA デサチュラーゼ 1活性の遺伝子および分子標的化は、in vitroおよびin vivoの両方で、腫瘍特異的な細胞増殖の阻害とアポトーシスの誘導をもたらします {svg_5}.

新規治療法の開発

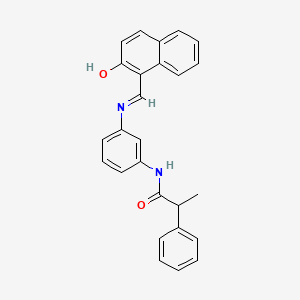

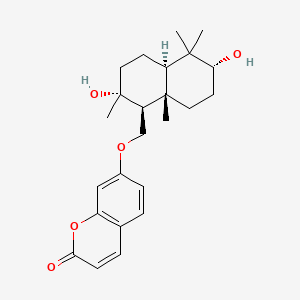

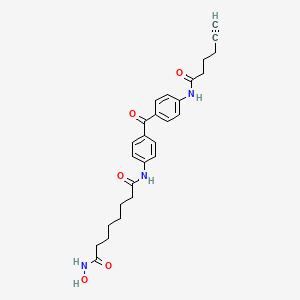

計算化学と合成化学のアプローチを通じて、いくつかの新規ステアロイルCoA デサチュラーゼ 1阻害剤が合成されました {svg_6}. これらの阻害剤は、肝細胞がん細胞株における細胞増殖の阻害において可能性を示しており、がん治療薬であるソラフェニブとの相乗効果が示されています {svg_7}.

ケモカイン産生の調節

ステアロイルCoA デサチュラーゼ 1の阻害は、腫瘍への樹状細胞の動員に重要なケモカインであるCCL4の産生を強化します {svg_8}. これは、腫瘍における樹状細胞の蓄積と成熟を通じて、腫瘍抗原特異的なCD8+ T細胞の誘導とエフェクター機能を促進します {svg_9}.

がん治療の潜在的な標的

ステアロイルCoA デサチュラーゼ 1は、がん細胞の増殖、浸潤、厳しさ、化学療法抵抗性に重要な役割を果たすことから、がん治療の潜在的な標的とされてきました {svg_10}. しかし、腫瘍の異質性と代謝的可塑性のために、特定の腫瘍ではステアロイルCoA デサチュラーゼ 1阻害の抵抗が発生する可能性があります {svg_11}.

作用機序

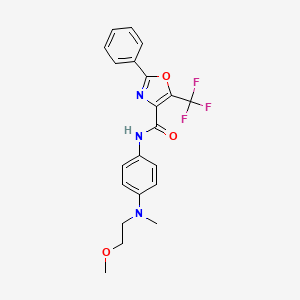

Target of Action

The primary target of the SCD1 inhibitor, also known as N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide, is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Mode of Action

The SCD1 inhibitor interacts with its target by suppressing the activity of SCD1 . This suppression leads to a decrease in the production of monounsaturated fatty acids, which are essential for various cellular functions, including lipid metabolism and autophagy . The inhibition of SCD1 can also suppress β-catenin signaling and reduce endoplasmic reticulum stress, enhancing antitumor T cells .

Biochemical Pathways

The inhibition of SCD1 affects several biochemical pathways. It impacts lipid metabolism by reducing the synthesis of monounsaturated fatty acids . This can lead to changes in the composition of cellular lipids, affecting the function and survival of cancer cells . The inhibition of SCD1 can also affect autophagy, a process that removes unnecessary or dysfunctional components and recycles them for other cellular functions . Moreover, SCD1 is found to be involved in regulating ferroptosis resistance .

Pharmacokinetics

Clinical trials among patients with metabolic dysfunction-associated steatotic liver disease (masld) have indicated that hepatic scd1 inhibitors dose-dependently improved liver steatosis, steatohepatitis, and fibrosis .

Result of Action

The inhibition of SCD1 can lead to various molecular and cellular effects. It can reduce the proliferation, invasion, sternness, and chemoresistance of cancer cells . It can also enhance the production of CCL4 in tumor tissues via ATF3 inhibition, which in turn promotes the induction and effector function of tumor antigen-specific CD8+ T cells through the accumulation and maturation of dendritic cells in tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the SCD1 inhibitor. Factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification are involved in the regulation of SCD1 . The resistance of scd1 inhibition may occur in certain tumors due to tumor heterogeneity and metabolic plasticity .

特性

IUPAC Name |

N-[4-[2-methoxyethyl(methyl)amino]phenyl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O3/c1-27(12-13-29-2)16-10-8-15(9-11-16)25-19(28)17-18(21(22,23)24)30-20(26-17)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLFNZDVMSLOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121351 | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1231243-91-6 | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231243-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

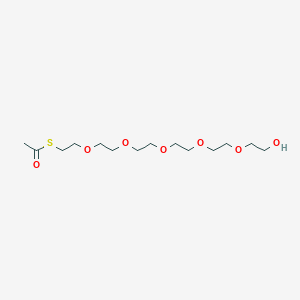

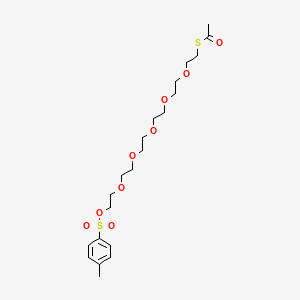

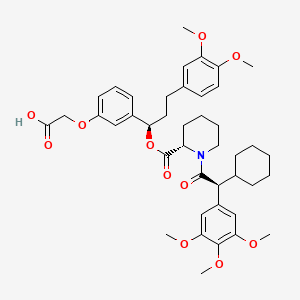

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide inhibit SCD1?

A1: While the specific binding interactions of this particular inhibitor with SCD1 haven't been extensively detailed in the provided literature, it's known that SCD1 inhibitors generally act by competing with the substrate binding site or interacting with essential cofactors required for enzymatic activity. []

Q2: What are the downstream consequences of SCD1 inhibition by this compound?

A2: Inhibition of SCD1 by this compound, like other SCD1 inhibitors, leads to several downstream effects, including:

- Decreased MUFA synthesis: This leads to an accumulation of saturated fatty acids (SFAs) and a lower MUFA/SFA ratio. [, ]

- Altered lipid composition: This affects membrane fluidity, lipid signaling, and lipid droplet formation. [, ]

- Induction of apoptosis and ferroptosis: The altered lipid composition and accumulation of specific lipid species can trigger cell death pathways. [, ]

- Enhanced endoplasmic reticulum (ER) stress: Disruption of lipid homeostasis can lead to ER stress, further contributing to cell death. [, ]

- Modulation of immune response: SCD1 inhibition can impact the tumor microenvironment and enhance anti-tumor immunity. [, ]

Q3: What is the molecular formula and weight of N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide?

A3: The molecular formula of the compound is C20H18F3N3O4 and its molecular weight is 421.38 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide.

Q5: What is the PK/PD profile of this SCD1 inhibitor?

A5: Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not provided. Research emphasizes the importance of understanding PK/PD relationships for optimizing SCD1 inhibitor efficacy. []

Q6: What is the evidence supporting the in vitro and in vivo efficacy of this compound?

A6: While this specific compound's efficacy data is limited in the provided research, numerous studies showcase the therapeutic potential of SCD1 inhibitors in various cancer models. [, , ]

Q7: What is the toxicological profile of this compound?

A7: The provided research does not elaborate on the specific toxicological profile of this compound. Rigorous toxicological evaluations are essential during drug development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)

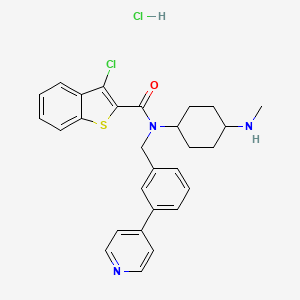

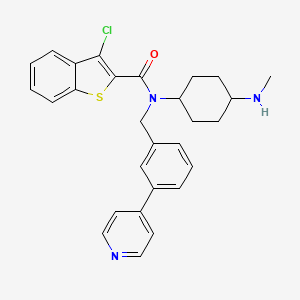

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)